5-(Chlorosulfonyl)thiophene-3-carboxylic acid
Overview
Description
5-(Chlorosulfonyl)thiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H3ClO4S2 and a molecular weight of 226.66 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its chlorosulfonyl functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid typically involves the chlorosulfonation of thiophene-3-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form thiophene-3-carboxylic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions to replace the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, reduced thiophene-3-carboxylic acids, and sulfonic acid derivatives .
Scientific Research Applications
5-(Chlorosulfonyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.
5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid: Contains a methylsulfamoyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Uniqueness
5-(Chlorosulfonyl)thiophene-3-carboxylic acid is unique due to its chlorosulfonyl functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Properties
IUPAC Name |
5-chlorosulfonylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVXKQSUVKKNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585359 | |
Record name | 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875163-07-8 | |
Record name | 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chlorosulfonyl)thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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